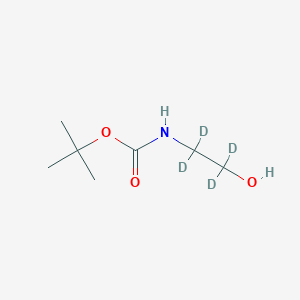

tert-Butyl (2-Hydroxyethyl-d4)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (2-Hydroxyethyl-d4)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a tert-butyl group, a deuterated hydroxyethyl group, and a carbamate functional group. The deuterium labeling (d4) indicates the presence of four deuterium atoms, which can be useful in various research applications, including isotopic labeling studies.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-Hydroxyethyl-d4)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethyl-d4 amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction Time: 1-2 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large reactors with efficient mixing and temperature control

- Continuous monitoring of reaction parameters to ensure high yield and purity

- Purification steps such as distillation or recrystallization to obtain the final product

化学反应分析

Types of Reactions: tert-Butyl (2-Hydroxyethyl-d4)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form the corresponding carbonyl compound.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as strong acids (e.g., trifluoroacetic acid) or bases (e.g., sodium hydride).

Major Products:

- Oxidation of the hydroxyethyl group forms the corresponding aldehyde or ketone.

- Reduction of the carbamate group forms the corresponding amine.

- Substitution reactions yield various tert-butyl substituted derivatives.

科学研究应用

tert-Butyl (2-Hydroxyethyl-d4)carbamate has several scientific research applications, including:

Chemistry: Used as a protecting group for amines in organic synthesis. The deuterium labeling is useful in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in the study of metabolic pathways and enzyme mechanisms involving deuterium-labeled compounds.

Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.

Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of tert-Butyl (2-Hydroxyethyl-d4)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. The deuterium labeling does not significantly alter the chemical reactivity but provides a means for tracking the compound in various studies. The carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

相似化合物的比较

tert-Butyl (2-Hydroxyethyl-d4)carbamate can be compared with other similar compounds, such as:

tert-Butyl carbamate: Lacks the hydroxyethyl and deuterium labeling, used as a protecting group for amines.

N-Boc-ethanolamine: Contains a tert-butyl carbamate group and a hydroxyethyl group but without deuterium labeling.

tert-Butyl (4-hydroxyphenyl)carbamate: Contains a phenyl group instead of the hydroxyethyl group.

Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for isotopic labeling studies and NMR spectroscopy. The combination of the tert-butyl protecting group and the hydroxyethyl group provides versatility in synthetic applications.

生物活性

Introduction

Tert-Butyl (2-Hydroxyethyl-d4)carbamate, a deuterated derivative of carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H15NO3, with a molecular weight of approximately 159.20 g/mol. The presence of the deuterated hydroxyl group provides unique isotopic labeling that can be useful in tracing metabolic pathways and understanding pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO3 |

| Molecular Weight | 159.20 g/mol |

| CAS Number | 59142250 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its role as a carbamate derivative. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can enhance cholinergic transmission, which may have implications in treating neurodegenerative diseases such as Alzheimer's.

Inhibition Studies

In vitro studies have demonstrated that tert-butyl carbamates exhibit varying degrees of AChE inhibition. The potency can be influenced by the presence of different substituents on the carbamate structure. For instance, modifications to the tert-butyl group or the hydroxyl moiety can significantly alter binding affinity and selectivity towards AChE.

Antimicrobial Activity

Recent studies have indicated that certain carbamate derivatives possess antimicrobial properties. For example, a study on structurally similar compounds reported significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may also exhibit similar effects.

Case Study: Anti-Malarial Properties

A notable case study explored the anti-malarial activity of related carbamates against Plasmodium falciparum. The findings revealed that modifications in the carbamate structure could enhance selectivity and potency against malarial enzymes, particularly aspartate transcarbamoylase (ATCase). Although specific data on this compound's efficacy against malaria is limited, its structural analogs show promising results.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | Moderate inhibition observed | |

| Antimicrobial | Significant activity against bacteria | |

| Anti-malarial | Potential activity suggested |

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, general safety assessments for related compounds indicate low toxicity at therapeutic doses. The compound is expected to exhibit a similar profile, but further investigations are necessary to establish a comprehensive toxicological profile.

Pharmacokinetics

Due to its structural characteristics, it is anticipated that this compound will demonstrate favorable pharmacokinetic properties such as good oral bioavailability and moderate metabolic stability. The deuterated nature may also influence its metabolic pathways, providing insights into drug metabolism studies.

属性

分子式 |

C7H15NO3 |

|---|---|

分子量 |

165.22 g/mol |

IUPAC 名称 |

tert-butyl N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)/i4D2,5D2 |

InChI 键 |

GPTXCAZYUMDUMN-CQOLUAMGSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)OC(C)(C)C |

规范 SMILES |

CC(C)(C)OC(=O)NCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。